molecular formula C17H19N3O B12785549 2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-3-ylmethyl)amino)-6-methyl- CAS No. 143707-96-4

2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-3-ylmethyl)amino)-6-methyl-

Cat. No.: B12785549
CAS No.: 143707-96-4
M. Wt: 281.35 g/mol
InChI Key: IVYXCNFPTFUCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-3-ylmethyl)amino)-6-methyl- is a complex organic compound that features a pyridinone core substituted with ethyl, indolylmethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-3-ylmethyl)amino)-6-methyl- typically involves multi-step organic reactions. One common approach is the condensation of 5-ethyl-6-methyl-2(1H)-pyridinone with 1H-indole-3-carbaldehyde, followed by reduction and amination steps. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and catalysts such as glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-3-ylmethyl)amino)-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-3-ylmethyl)amino)-6-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-3-ylmethyl)amino)-6-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the pyridinone core may participate in hydrogen bonding. These interactions can modulate the activity of biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-3-ylmethyl)amino)-6-methyl- lies in its combination of the pyridinone and indole moieties, which confer a unique set of chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

143707-96-4

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

5-ethyl-3-(1H-indol-3-ylmethylamino)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C17H19N3O/c1-3-12-8-16(17(21)20-11(12)2)19-10-13-9-18-15-7-5-4-6-14(13)15/h4-9,18-19H,3,10H2,1-2H3,(H,20,21)

InChI Key

IVYXCNFPTFUCEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=CNC3=CC=CC=C32)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.